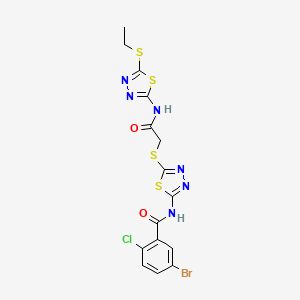

5-bromo-2-chloro-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound is a structurally complex benzamide derivative featuring dual 1,3,4-thiadiazole rings connected via a sulfur-containing acetamide bridge. The core structure includes halogen substituents (bromo at position 5 and chloro at position 2 on the benzamide ring) and an ethylthio group on one thiadiazole ring. Such compounds are often explored for antimicrobial or cytotoxic activities due to the bioactivity of thiadiazole and benzamide pharmacophores .

Properties

IUPAC Name |

5-bromo-2-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClN6O2S4/c1-2-26-14-22-20-12(28-14)18-10(24)6-27-15-23-21-13(29-15)19-11(25)8-5-7(16)3-4-9(8)17/h3-5H,2,6H2,1H3,(H,18,20,24)(H,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHLRCPSTJSPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClN6O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-bromo-2-chloro-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex heterocyclic compound that incorporates the 1,3,4-thiadiazole moiety—a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Structure and Properties

The compound consists of several functional groups:

- Bromine and Chlorine Substituents : These halogens can enhance biological activity by influencing the electronic properties of the molecule.

- Thiadiazole Rings : The presence of thiadiazole rings is critical as they are linked to various biological activities such as antimicrobial and anticancer properties.

- Benzamide Moiety : This structure often contributes to interactions with biological targets such as enzymes and receptors.

Biological Activities

-

Antimicrobial Activity

- Compounds containing the 1,3,4-thiadiazole scaffold have been reported to exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. A study indicated that certain thiadiazole derivatives demonstrated better activity compared to standard antibiotics like gentamicin and ampicillin against E. coli and Pseudomonas aeruginosa .

-

Anticancer Properties

- Research has highlighted the cytostatic effects of thiadiazole derivatives. For example, 1,3,4-thiadiazole benzamide derivatives have been synthesized and evaluated for their anticancer potential. These compounds showed promising results in inhibiting cancer cell proliferation in various in vitro assays . The mechanism often involves the induction of apoptosis in cancer cells.

- Anti-inflammatory Effects

- Adenosine Receptor Antagonism

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituent Effects : The introduction of different substituents on the thiadiazole ring can enhance or diminish biological activity.

- Linker Variations : Modifying the linker between the thiadiazole and benzamide moieties can significantly impact receptor binding affinity and selectivity.

Case Studies

Several studies have focused on similar compounds within the thiadiazole class:

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Research indicates that derivatives containing thiadiazole rings exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . Table 1: Antimicrobial Activity of Related Compounds

-

Anticancer Potential : Similar compounds have been investigated for their anticancer properties. Thiadiazole derivatives have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), primarily through mechanisms involving apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound Name Cancer Cell Line Reference Compound D1 A549 (Lung Cancer) Compound E1 MCF-7 (Breast Cancer)

Materials Science

The unique structure of this compound makes it a candidate for developing new materials with specific electronic or optical properties. Its halogenated nature can enhance the electronic characteristics suitable for applications in organic electronics or photonic devices.

Biological Studies

This compound is utilized in biological studies to explore its interactions with various biomolecules. Its potential therapeutic effects are being assessed through in vitro studies to understand the molecular mechanisms underlying its activity against microbial infections and cancer.

Study on Thiadiazole Derivatives

A systematic investigation focused on synthesizing a series of thiadiazole derivatives, including compounds similar to 5-bromo-2-chloro-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide . These studies highlighted significant antibacterial activity against S. aureus and antifungal activity against drug-resistant strains of Candida .

Anticancer Investigation

Another research project delved into the anticancer activities of thiadiazole derivatives. The findings underscored the importance of substituent variations in enhancing biological efficacy, suggesting that the incorporation of specific functional groups could lead to improved therapeutic profiles against various cancers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole-Benzamide Scaffolds

2-Bromo-N-{5-[(2-Chlorobenzyl)Sulfanyl]-1,3,4-Thiadiazol-2-yl}Benzamide () Key Differences: Replaces the ethylthio-thiadiazole moiety with a 2-chlorobenzyl group. Activity: Not explicitly reported, but similar halogenated thiadiazoles show antibacterial effects .

N-(5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)-2-(5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)Acetamide ()

- Key Differences : Substitutes one thiadiazole ring with an oxadiazole and uses a benzylthio group.

- Impact : Oxadiazole’s electron-rich nature may alter electronic distribution, affecting binding to targets like enzymes or DNA. Demonstrated cytotoxic activity in vitro .

N-(5-Bromo-4-Phenyl-Thiazol-2-yl)-3,5-Dichloro-2-Hydroxy-Benzamide () Key Differences: Replaces thiadiazole with a thiazole ring and introduces hydroxyl and dichloro groups. Impact: Hydroxyl group improves solubility but may reduce metabolic stability.

Functional Group Variations and Bioactivity

- Ethylthio vs. Arylthio Groups : Ethylthio (target compound) offers moderate lipophilicity, balancing solubility and cell penetration. In contrast, arylthio groups (e.g., benzyl in ) enhance hydrophobicity, which may improve potency against lipid-rich bacterial membranes but increase toxicity risks .

- Halogen Substituents : Bromo and chloro atoms in the target compound contribute to electron-withdrawing effects, stabilizing the molecule and enhancing interactions with electrophilic biological targets. Similar compounds with nitro groups () show stronger antibacterial effects but higher cytotoxicity .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Melting Points of Analogues ()

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step condensation and cycloaddition reactions. For example, thiadiazole intermediates can be prepared via condensation of amine-bearing thiadiazoles with chloroacetyl chloride in the presence of triethylamine as a catalyst . Solvent choice (e.g., THF, methanol, or ethanol) and temperature (e.g., 80°C for 4 hours) significantly impact yields, as seen in analogous syntheses of benzamide-thiadiazole hybrids .

- Key Steps :

- Use of chloroacetyl chloride for cycloaddition to form azetidinone or thiadiazole-oxadiazole scaffolds .

- Protection-deprotection strategies for reactive groups (e.g., tert-butyl carbamates in sulfonamide synthesis) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups like amide C=O (~1650 cm⁻¹) and thiadiazole C-S (~680 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., ethylthio groups at δ 1.3–1.5 ppm for CH₃ and δ 3.0–3.5 ppm for SCH₂) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Advanced Research Questions

Q. How can low yields in the cycloaddition step during synthesis be addressed?

- Methodology :

- Catalyst Optimization : Triethylamine is commonly used, but switching to stronger bases (e.g., DBU) or adjusting stoichiometry may improve reactivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cycloaddition, while dichloromethane minimizes side reactions .

- Temperature Control : Slow addition of reagents at 0–5°C reduces exothermic side reactions .

Q. What strategies are used to analyze the electronic effects of substituents on the thiadiazole rings?

- Methodology :

- DFT Calculations : Compare HOMO/LUMO energies of substituents (e.g., ethylthio vs. bromo groups) to predict reactivity .

- Hammett Constants : Correlate substituent electronic effects (σ values) with reaction rates in nucleophilic substitution .

- X-ray Crystallography : Resolve bond length variations (e.g., C-S in thiadiazole vs. oxadiazole rings) to infer electronic delocalization .

Q. How to resolve discrepancies in bioactivity data between similar thiadiazole derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing ethylthio with methylthio) and test against biological targets .

- Controlled Assays : Use standardized protocols (e.g., fixed DMSO concentrations) to minimize solvent interference in cytotoxicity studies .

- Data Normalization : Compare IC₅₀ values relative to positive controls (e.g., doxorubicin for anticancer activity) to account for assay variability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.